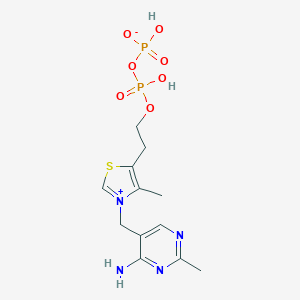
Thiamin pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamin pyrophosphate, also known as thiamin diphosphate, is a derivative of thiamin (vitamin B1). It is a crucial cofactor in all living systems, catalyzing several biochemical reactions. This compound is synthesized in the cytosol and is essential for the activity of enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiamin pyrophosphate is synthesized from thiamin through the action of the enzyme thiamin diphosphokinase. This enzyme catalyzes the transfer of two phosphate groups from adenosine triphosphate to thiamin, forming this compound .
Industrial Production Methods
Industrial production of this compound involves the fermentation of thiamin-producing microorganisms, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of thiamin, which is then converted to this compound using enzymatic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Thiamin pyrophosphate undergoes several types of reactions, including:
Decarboxylation: It acts as a cofactor in the decarboxylation of alpha-keto acids.
Transketolation: It is involved in the transfer of two-carbon units in the pentose phosphate pathway.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alpha-keto acids and various enzymes such as pyruvate dehydrogenase and transketolase. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity .
Major Products Formed
The major products formed from reactions involving this compound include acetyl coenzyme A, succinyl coenzyme A, and ribose-5-phosphate. These products are crucial intermediates in metabolic pathways such as the citric acid cycle and the pentose phosphate pathway .
Applications De Recherche Scientifique
Thiamin pyrophosphate has numerous scientific research applications, including:
Chemistry: It is used to study enzyme mechanisms and catalytic processes.
Biology: It plays a vital role in cellular metabolism and energy production.
Medicine: It is used in the treatment of thiamin deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.
Industry: It is used in the production of thiamin supplements and fortified foods .
Mécanisme D'action
Thiamin pyrophosphate exerts its effects by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units. The thiazole ring of this compound plays a crucial role in stabilizing reaction intermediates, making the reactions more favorable .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiamin monophosphate
- Thiamin triphosphate
- Pyrrothiamine (a thiamin analogue with a central pyrrole ring)
Uniqueness
Thiamin pyrophosphate is unique due to its role as a cofactor in multiple essential metabolic pathways. Unlike thiamin monophosphate and thiamin triphosphate, this compound is directly involved in the decarboxylation of alpha-keto acids and transketolation reactions. Pyrrothiamine, while similar in structure, is used as an inhibitor of this compound-dependent enzymes .
Propriétés
Numéro CAS |
136-09-4 |
|---|---|
Formule moléculaire |
C12H18N4O7P2S |
Poids moléculaire |
424.31 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |
Clé InChI |
AYEKOFBPNLCAJY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |
Key on ui other cas no. |
136-08-3 136-09-4 154-87-0 |
Pictogrammes |
Irritant |
Synonymes |
Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















